molecular formula C27H31NO3 B12458300 [1-(2,4-Dimethoxybenzyl)piperidin-4-yl](diphenyl)methanol

[1-(2,4-Dimethoxybenzyl)piperidin-4-yl](diphenyl)methanol

Katalognummer: B12458300
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: YBRZCPMLFGVRQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol is a complex organic compound that features a piperidine ring substituted with a dimethoxybenzyl group and a diphenylmethanol moiety

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with 2,4-dimethoxybenzyl chloride, followed by the addition of diphenylmethanol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other piperidine derivatives and benzyl-substituted piperidines. What sets 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol apart is its unique combination of a dimethoxybenzyl group and a diphenylmethanol moiety, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Eigenschaften

Molekularformel

C27H31NO3

Molekulargewicht

417.5 g/mol

IUPAC-Name

[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-diphenylmethanol

InChI

InChI=1S/C27H31NO3/c1-30-25-14-13-21(26(19-25)31-2)20-28-17-15-24(16-18-28)27(29,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,29H,15-18,20H2,1-2H3

InChI-Schlüssel

YBRZCPMLFGVRQY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.